molecular formula C10H13NOS B13932208 n-(4-Methylphenyl)-2-sulfanylpropanamide CAS No. 16537-30-7

n-(4-Methylphenyl)-2-sulfanylpropanamide

Cat. No.: B13932208
CAS No.: 16537-30-7
M. Wt: 195.28 g/mol
InChI Key: BZIPYCHSMSIFGZ-UHFFFAOYSA-N
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Description

Propanamide, 2-mercapto-N-(4-methylphenyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide group, a mercapto group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-mercapto-N-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 2-mercapto-N-(4-methylphenyl)propanamide with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of Propanamide, 2-mercapto-N-(4-methylphenyl)- often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-mercapto-N-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted amides. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

Propanamide, 2-mercapto-N-(4-methylphenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propanamide, 2-mercapto-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the compound may interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simple amide with similar structural features but lacking the mercapto and 4-methylphenyl groups.

    2-Mercaptoacetamide: Contains a mercapto group but differs in the amide structure.

    N-(4-Methylphenyl)acetamide: Similar in having the 4-methylphenyl group but lacks the mercapto group.

Uniqueness

Propanamide, 2-mercapto-N-(4-methylphenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the mercapto and 4-methylphenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-(4-methylphenyl)-2-sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7-3-5-9(6-4-7)11-10(12)8(2)13/h3-6,8,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIPYCHSMSIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294065
Record name n-(4-methylphenyl)-2-sulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16537-30-7
Record name MLS000736958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-methylphenyl)-2-sulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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